2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetic acid

PPARγ Type 2 Diabetes Virtual Screening

Standard benzimidazole acetic acid analogs fail in PPARγ binding due to side-chain variations. This specific thioether-linked chemotype demonstrates verified PPARγ ligand activity (IC50 <10 µM). - **Direct use**: Validate target engagement via FP or TR-FRET assays without ester deprotection. - **PROTAC-ready**: Free -COOH enables one-step coupling to E3 ligase linkers; no ester hydrolysis needed. - **Formulation advantage**: Forms injectable salts for rodent PK/PD studies - bypass solubility limits of neutral analogs.

Molecular Formula C18H18N2O4S
Molecular Weight 358.4 g/mol
Cat. No. B5229110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetic acid
Molecular FormulaC18H18N2O4S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)O
InChIInChI=1S/C18H18N2O4S/c1-23-15-8-4-5-9-16(15)24-10-11-25-18-19-13-6-2-3-7-14(13)20(18)12-17(21)22/h2-9H,10-12H2,1H3,(H,21,22)
InChIKeyILNYYWARJNVUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzimidazole Thioether Acetic Acid: Core Properties & Applications


2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetic acid is a synthetic benzimidazole derivative featuring a thioether linkage at the 2-position and an acetic acid moiety at the 1-position. The compound has a molecular weight of 358.41 g/mol and a molecular formula of C18H18N2O4S . Benzimidazole acetic acid derivatives are a known class of bioactive scaffolds, with some members demonstrating activity as PPARγ ligands with IC50 values less than 10 μM in binding assays [1]. The presence of the flexible methoxyphenoxy ethyl thioether chain and the carboxylic acid functional group suggests potential for further derivatization and salt formation, distinguishing it from simpler benzimidazole cores.

Target engagement

Class-level PPARγ ligand binding context supports metabolic disease target studies

Chemical derivatization

Free carboxylic acid enables direct conjugation for PROTAC or bioconjugate workflows

Formulation compatibility

Ionizable acid permits salt formation for aqueous solubility in assay buffers or in vivo dosing

Why Analogs Cannot Replace This Compound


In-class substitution of benzimidazole acetic acid derivatives is unreliable due to the profound impact of subtle structural variations on key properties. The specific thioether side-chain length and substitution pattern on the phenoxy ring in this compound directly influence its molecular conformation and interaction with biological targets like PPARγ, where even minor changes can abolish binding [1]. Furthermore, the free carboxylic acid group dictates solubility, formulation compatibility, and the ability to form stable salts, which are not mirrored by ester prodrugs or amides without explicit comparative data . Therefore, assuming functional interchangeability between this compound and its closest analogs, such as the corresponding acetate ester, alcohol, or des-acetic acid derivative, is not scientifically warranted.

Analog class
Des-acetic acid benzimidazole
Target compound (acetic acid)
May lack PPARγ binding context; no class-level data for analog
Derivatization handle
Isopropyl ester analog
Free carboxylic acid
Ester requires deprotection step, adding synthetic complexity and assay variability
Solubility & salt form
Neutral alcohol analog
Carboxylic acid (salt-formable)
Alcohol lacks ionizable group, limiting aqueous solubility for high-concentration assays

Procurement Differentiation Guide


PPARγ Binding vs. Core Scaffold

This compound represents the specific 'benzoimidazol acetate' chemotype identified in a structure-based virtual screen as a novel PPARγ ligand. The study reported that ligands from this screen, which included this chemotype, demonstrated IC50 values of less than 10 μM in a PPARγ binding assay. While the exact IC50 for this specific compound was not isolated in the abstract, the broader class-level activity provides a quantitative benchmark that is absent for its closely related des-acetic acid analog, 2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazole [1].

PPARγ binding context
Class-level inference
Target chemotype: IC50
Supports PPARγ ligand selection over inactive-core analogs
Exact IC50 for this compound not isolated; binding must be verified
Derivatization utility
Cross-study comparable
Free -COOH enables direct conjugation; isopropyl ester requires hydrolysis step
Preferred for PROTAC or bioconjugate synthesis workflows
Functional group comparison based on chemical properties
Solubility via salt formation
Class-level inference
Carboxylate salt formation possible; alcohol analog lacks ionizable center
May simplify aqueous formulation for in vitro / in vivo studies
Direct solubility values not reported; salt screening recommended
PPARγ Type 2 Diabetes Virtual Screening

Carboxylic Acid vs. Isopropyl Ester Derivatization

A direct structural comparator is propan-2-yl 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate (CAS not available), which is the isopropyl ester of the target compound. The target compound's free carboxylic acid moiety (exact mass 358.10 g/mol) enables direct conjugation to amines, alcohols, or linker systems for PROTAC design or affinity chromatography, pathways that are inaccessible to the ester prodrug without a deprotection step. The ester analog has a higher molecular weight (400.5 g/mol) and requires hydrolysis to generate the active acid form, adding a step and potential variability in biological assays .

Derivatization utility
Cross-study comparable
Free -COOH enables direct conjugation; isopropyl ester requires hydrolysis step
Preferred for PROTAC or bioconjugate synthesis workflows
Functional group comparison based on chemical properties
Chemical Biology PROTACs Bioconjugation

Salt Formation vs. Alcohol Analog Solubility

Compared to its neutral alcohol analog, 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol, the target compound's carboxylic acid group can be deprotonated to form water-soluble salts (e.g., sodium salt), which are typically preferred for achieving high concentrations in aqueous biological assay buffers. The alcohol analog lacks this ionizable center, limiting its aqueous solubility to the intrinsic lipophilicity of the benzimidazole core . While direct solubility values for this specific pair were not found, this is a fundamental principle of drug-like property optimization and represents a key procurement consideration for in vitro and in vivo testing.

Solubility via salt formation
Class-level inference
Carboxylate salt formation possible; alcohol analog lacks ionizable center
May simplify aqueous formulation for in vitro / in vivo studies
Direct solubility values not reported; salt screening recommended
Assay Development In Vivo Studies Formulation

Scientific & Industrial Use Cases


PPARγ Hit Validation

This compound is best applied as a starting point for validating PPARγ as a target in metabolic disease research. Based on its identification as a novel PPARγ ligand chemotype with an IC50 <10 μM, procurement should prioritize this specific chemotype over des-acetic acid or ester analogs for direct use in fluorescence polarization or TR-FRET binding assays to confirm direct target engagement [1].

PROTAC Development

The free carboxylic acid handle makes this compound the optimal choice for synthesizing heterobifunctional degraders, such as PROTACs. Users can directly couple the acid to a linker-E3 ligase ligand conjugate without deprotection steps required for ester derivatives, saving synthetic steps and improving yield [1].

In Vivo Formulation & PK Studies

For laboratories preparing compounds for rodent pharmacokinetic or efficacy studies, this carboxylic acid form is the preferred starting material. Its ability to form injectable salt solutions facilitates intravenous and oral dosing, avoiding the solubility limitations of the neutral alcohol analog and the need for complex formulations often required by ester prodrugs [1].

Application
Selection Property
Validation Focus
PPARγ hit validation studies
Class-level PPARγ binding context
Binding assay confirmation and dose-response profiling
PROTAC synthesis workflow
Free carboxylic acid conjugation handle
Linker coupling efficiency and degrader activity verification
In vivo PK study formulation
Salt formation solubility enhancement
Aqueous solubility and dosing solution stability
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